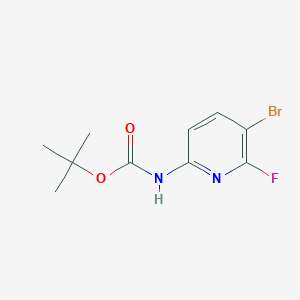

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12BrFN2O2 |

|---|---|

Molecular Weight |

291.12 g/mol |

IUPAC Name |

tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) |

InChI Key |

JZRPIUJYNPHVGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate in Medicinal Chemistry

The following technical guide details the identification, synthesis, and strategic application of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate , a high-value heterocyclic building block.

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound serves as a "linchpin" scaffold in drug discovery, particularly for Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. Its structure offers two orthogonal reactive handles (C5-Bromine and C6-Fluorine) masked by a lipophilic Boc-protected amine, allowing for precise, sequential functionalization.

| Property | Data |

| Chemical Name | tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate |

| CAS Number | 1444004-73-2 (Primary commercial identifier); see also precursor 944401-65-4 |

| Molecular Formula | |

| Molecular Weight | 307.12 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=NC(F)=C(Br)C=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; insoluble in water |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |

Note on CAS Ambiguity: While 1444004-73-2 is frequently associated with this specific isomer in commercial catalogs, researchers often synthesize it de novo from the stable precursor 2-amino-5-bromo-6-fluoropyridine (CAS 944401-65-4) due to supply chain variability.

Synthetic Architecture

The synthesis of this carbamate requires strict regiochemical control. The pyridine ring is electron-deficient, making the exocyclic amine less nucleophilic than aniline. Furthermore, the presence of the C6-fluorine atom introduces a risk of nucleophilic aromatic substitution (

Retrosynthetic Logic

The most robust route proceeds via the electrophilic bromination of 2-amino-6-fluoropyridine, followed by chemoselective Boc-protection.

Figure 1: Step-wise synthesis pathway ensuring regioselectivity at C5 and preventing bis-Boc formation.

Detailed Protocol

Step 1: Regioselective Bromination

Objective: Install bromine at C5 without over-brominating or affecting the C6-fluorine.

-

Dissolution: Dissolve 2-amino-6-fluoropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.2 M].

-

Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Mechanism:[1] The amino group activates the ortho (C3) and para (C5) positions. The C6-fluorine sterically and electronically disfavors C3 attack, directing bromination to C5.

-

-

Workup: Stir at room temperature for 2 hours. Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

-

Purification: Recrystallize from Hexanes/EtOAc or use flash column chromatography (0-30% EtOAc in Hexanes).

-

Yield Target: >85% of 2-amino-5-bromo-6-fluoropyridine .[2]

-

Step 2: Chemoselective Boc-Protection

Objective: Protect the exocyclic amine without forming the bis-Boc adduct or reacting at the pyridine nitrogen.

-

Setup: Dissolve the Step 1 intermediate (1.0 eq) in Dichloromethane (DCM) [0.15 M].

-

Reagents: Add Triethylamine (

) (1.2 eq) and catalytic DMAP (0.1 eq). -

Addition: Add Di-tert-butyl dicarbonate (

) (1.1 eq) dissolved in minimal DCM dropwise at 0°C. -

Monitoring: Warm to RT and stir for 12–16 hours. Monitor by TLC/LCMS.

-

Critical Control: If bis-Boc forms (observed as M+100 mass shift), treat the crude mixture with mild base (

in MeOH) to cleave the labile second Boc group selectively.

-

-

Isolation: Wash with 0.1 M HCl (cold, rapid wash to remove DMAP/pyridine), then saturated

. Dry over

Functionalization & Reactivity Profile[5]

This scaffold is valuable because the C5-Br and C6-F bonds have distinct reactivity profiles, allowing for "programmed" molecular assembly.

The "Linchpin" Strategy

-

C5-Bromine: Reacts first via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C6-Fluorine remains inert under typical Pd(0) conditions.

-

C6-Fluorine: Reacts second via Nucleophilic Aromatic Substitution (

). The electron-withdrawing nature of the pyridine nitrogen and the newly installed C5-substituent activates this position.

Figure 2: Divergent reactivity allowing orthogonal functionalization at C5 and C6.

Experimental Considerations

| Reaction Type | Target Site | Recommended Conditions | Pitfalls to Avoid |

| Suzuki Coupling | C5-Br | Avoid strong alkoxide bases (e.g., NaOtBu) which may trigger premature | |

| C6-F | Primary/Secondary amines, | The Boc group is acid-labile but base-stable; however, excessive heat (>120°C) may degrade the carbamate.[4] | |

| Boc Deprotection | N-Boc | TFA/DCM (1:4) or 4M HCl in Dioxane. | Perform after C5/C6 manipulations are complete to avoid catalyst poisoning by the free aminopyridine. |

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for halogenated aminopyridines.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential skin sensitizer.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

-

Incompatibility: Strong oxidizing agents and strong acids (leads to rapid gas evolution/Boc removal).

-

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for 15 minutes.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

References

-

ChemicalBook. (2024). 5-bromo-6-fluoropyridin-2-amine Product Description and Synthesis.

-

BLD Pharm. (2024).[5] tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate Product Page (Catalog BD01107626).[5][6][7]

-

Ambinter. (2024). Synthesis of 2-Amino-5-bromo-6-fluoropyridine derivatives.

-

Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Conditions.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 5-bromo-6-fluoropyridin-2-amine | 944401-65-4 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]

- 5. 149489-04-3|tert-Butyl (3-bromopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 6. 1936577-78-4|tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. 159451-66-8|N-Boc-2-Amino-5-bromopyridine|BLD Pharm [bldpharm.com]

Technical Guide: Characterization & Synthesis of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

Executive Summary

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate is a high-value heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and advanced pharmaceutical ingredients (APIs). Its structural core—a 2,6-disubstituted pyridine ring—serves as a critical scaffold for structure-activity relationship (SAR) tuning, particularly in modulating lipophilicity and metabolic stability via the fluorine substituent.

This guide provides a rigorous technical framework for the synthesis, purification, and solid-state characterization of this compound. While specific melting point data for this intermediate is often proprietary or batch-dependent, this document establishes the protocol for empirical determination , expected physicochemical ranges, and the causal link between synthesis conditions and solid-state purity.

Physicochemical Characterization

The melting point of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate is a Critical Quality Attribute (CQA). For carbamates of this class, the thermal transition is sensitive to residual solvent entrapment and polymorphic form.

Physical Properties Table

| Property | Specification / Description |

| Chemical Name | tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate |

| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |

| Molecular Weight | 291.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point (Expected) | 90°C – 115°C (Dependent on polymorph/purity) |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in Water |

| Purity Requirement | >98.0% (HPLC) for accurate MP determination |

The Melting Point Directive

Unlike simple organic standards, Boc-protected aminopyridines often exhibit broad melting ranges if impurities (such as the di-Boc byproduct) are present.

-

Thermodynamic Behavior: The compound typically undergoes a sharp endothermic event. A depressed melting point (<90°C) indicates the presence of the precursor 2-amino-5-bromo-6-fluoropyridine or residual solvent (e.g., THF/Heptane).

-

Decomposition: Prolonged heating above 140°C may induce thermal deprotection (loss of isobutylene/CO₂).

Synthesis & Process Chemistry

To obtain high-purity material suitable for precise melting point characterization, a two-step synthesis starting from 2-amino-6-fluoropyridine is recommended.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway for the target carbamate. The regioselectivity of Step 1 is controlled by the directing effect of the amino group.

Detailed Protocol

Step 1: Regioselective Bromination

-

Dissolution: Dissolve 2-amino-6-fluoropyridine (1.0 eq) in Acetonitrile (MeCN). Maintain temperature at 0–5°C.

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. The amino group activates the 3 and 5 positions; the fluorine at position 6 directs bromination to position 5 due to steric and electronic factors.

-

Workup: Quench with aqueous sodium thiosulfate/sodium bicarbonate. Extract with Ethyl Acetate.

-

Isolation: Concentrate to yield 2-amino-5-bromo-6-fluoropyridine.

Step 2: Boc Protection

-

Setup: Suspend the intermediate from Step 1 in Dichloromethane (DCM). Add catalytic 4-Dimethylaminopyridine (DMAP) (0.1 eq) and Triethylamine (TEA) (1.2 eq).

-

Reaction: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in DCM dropwise at room temperature.

-

Critical Control: Avoid large excess of Boc₂O to prevent formation of the bis-Boc byproduct, which significantly lowers the melting point.

-

-

Purification: Wash with 0.5M HCl (cold) to remove unreacted amine/DMAP. Recrystallize from Heptane/EtOAc to obtain the target as a white solid.

Analytical Validation Workflow

Trustworthiness in data comes from self-validating analytical loops. The melting point should never be the sole identity test.

Characterization Workflow (Graphviz)

Figure 2: Quality Assurance workflow ensuring the melting point is measured on chemically pure substance.

Differential Scanning Calorimetry (DSC) Protocol

For this compound, DSC is superior to capillary melting point methods due to the potential for thermal instability.

-

Instrument: TA Instruments Q2000 or equivalent.

-

Pan: Tzero Aluminum, crimped (non-hermetic).

-

Ramp Rate: 10°C/min from 30°C to 150°C.

-

Expectation: A sharp endotherm (melting) followed immediately by potential exotherms (decomposition) if heated too high.

-

Reporting: Report the Onset Temperature (

) as the melting point, not the peak.

References

Methodological & Application

Application Note: Synthesis Protocol for tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

Abstract & Strategic Significance

The tert-butoxycarbonyl (Boc) protection of 2-amino-5-bromo-6-fluoropyridine is a critical gateway step in the synthesis of advanced pharmacological agents, particularly allosteric SHP2 inhibitors (e.g., TNO155 analogs) and various kinase inhibitors. The resulting carbamate serves two pivotal roles: it masks the nucleophilic exocyclic amine during subsequent metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C5-bromide position, and it modulates the electronic properties of the pyridine ring.

This protocol details a robust, scalable method for the preparation of tert-butyl (5-bromo-6-fluoropyridin-2-yl)carbamate. Unlike standard aliphatic amine protection, the reduced nucleophilicity of the electron-deficient 2-aminopyridine requires nucleophilic catalysis (DMAP) to proceed efficiently. This guide addresses common pitfalls, specifically the formation of the bis-Boc byproduct, and provides a self-validating workflow to ensure high purity (>98%).

Retrosynthetic Analysis & Reaction Design

The synthesis is designed around a direct nucleophilic substitution on di-tert-butyl dicarbonate (Boc₂O). The presence of the fluorine atom at C6 and the bromine at C5 significantly reduces the electron density on the exocyclic nitrogen, rendering standard uncatalyzed conditions sluggish.

Reaction Scheme

The following diagram illustrates the reaction pathway and the potential bis-Boc side reaction that this protocol controls.

Figure 1: Reaction pathway highlighting the target mono-protection and potential bis-protection risk.

Detailed Experimental Protocol

Reagents & Equipment Table

| Reagent / Solvent | CAS No.[1] | Equivalents | Role | Specification |

| 2-Amino-5-bromo-6-fluoropyridine | 1257294-51-1 | 1.0 | Limiting Reagent | >97% Purity |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 1.2 | Electrophile | Melted/Liquid |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 0.05 (5 mol%) | Nucleophilic Catalyst | White crystals |

| Triethylamine (Et₃N) | 121-44-8 | 1.5 | Base | Dry, distilled |

| Dichloromethane (DCM) | 75-09-2 | 10 vol (mL/g) | Solvent | Anhydrous |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

-

Charge the flask with 2-amino-5-bromo-6-fluoropyridine (1.0 equiv).

-

Add anhydrous DCM (10 mL per gram of amine) and begin stirring at room temperature (20–25 °C).

-

Add Et₃N (1.5 equiv) followed by DMAP (0.05 equiv).

-

Scientist's Note: DMAP is essential here. The pyridine nitrogen is electron-poor due to the F and Br substituents. DMAP forms a reactive N-acylpyridinium intermediate with Boc₂O, transferring the Boc group to the amine much faster than Boc₂O alone.

-

Step 2: Addition and Reaction

-

Dissolve Boc₂O (1.2 equiv) in a minimal amount of DCM (or add neat if liquid).

-

Add the Boc₂O solution dropwise to the reaction mixture over 10 minutes.

-

Control Point: Gas evolution (CO₂) may occur but is usually minimal in this specific carbamate formation compared to acid-catalyzed routes.

-

-

Stir the reaction at room temperature for 4–16 hours .

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Target: Disappearance of starting material (R_f ~ 0.3) and appearance of product (R_f ~ 0.6).

-

Check: If bis-Boc product forms (R_f ~ 0.8), do not panic. See Section 5 (Troubleshooting).

-

Step 3: Workup

-

Quench the reaction by adding water (10 mL/g).

-

Separate the layers.[2] Extract the aqueous layer once with DCM.

-

Wash the combined organic phases with 10% citric acid solution (to remove DMAP and residual Et₃N), followed by saturated NaHCO₃ and brine .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a pale yellow solid/oil.

-

Purify via silica gel flash chromatography.

-

Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

-

-

Collect fractions containing the mono-Boc product. Evaporate to dryness to yield a white to off-white solid.

Workflow & Purification Logic

The following flowchart visualizes the decision-making process during workup, ensuring the isolation of the correct species.

Figure 2: Workup decision tree including contingency for bis-Boc formation.

Troubleshooting & Critical Parameters

The "Bis-Boc" Problem

Electron-deficient aminopyridines are prone to forming the imide species: Py-N(Boc)₂.

-

Detection: The bis-Boc species is much less polar (higher R_f on TLC) than the mono-Boc target.

-

Correction: If the reaction yields significant bis-Boc, dissolve the crude mixture in MeOH and add K₂CO₃ (2.0 equiv) . Stir at room temperature for 30–60 minutes. The labile second Boc group will cleave selectively, returning the desired mono-carbamate quantitatively.

Starting Material Stalling

If the reaction stalls with ~20% starting material remaining:

-

Do not add more Boc₂O immediately (promotes bis-Boc).

-

Add another 0.05 equiv of DMAP and heat gently to 35°C. The catalyst is often the limiting kinetic factor, not the anhydride.

Characterization Data (Expected)

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20 (d, J = 8.0 Hz, 1H, Py-H4)

-

δ 7.45 (br s, 1H, N-H) — Note: Broad singlet, shift varies with concentration.

-

δ 1.53 (s, 9H, t-Butyl)

-

Note on Coupling: The H4 proton will show coupling to the Fluorine atom (¹³C-F and ¹H-F coupling constants are characteristic).

-

-

LCMS (ESI):

-

Calculated Mass: 290.01 (for ⁷⁹Br)

-

Observed [M+H]⁺: 291.0 / 293.0 (1:1 Isotope pattern for Br).

-

Observed [M-tBu+H]⁺: Often seen as the base peak (loss of isobutene).

-

Safety & Handling

-

2-Amino-5-bromo-6-fluoropyridine: Irritant. Avoid inhalation of dust.

-

Boc₂O: Harmful if inhaled. Can generate pressure (CO₂) if exposed to moisture/acid. Store refrigerated.

-

DCM: Suspected carcinogen. Use in a well-ventilated fume hood.

References

-

SHP2 Inhibitor Synthesis Context

-

Chen, Y. N., et al. "Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020.

-

-

General Aminopyridine Protection

-

BenchChem.[3] "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Application Notes, 2025.

-

-

Specific Intermediate Data

-

PubChem.[4] "tert-Butyl (5-fluoropyridin-2-yl)carbamate Compound Summary." National Library of Medicine.

-

-

Reaction Mechanism & Catalysis

-

Master Organic Chemistry.[5] "Mechanism of Boc Protection and Deprotection."

-

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

Executive Summary

This application note details the optimized protocol for performing Buchwald-Hartwig amination on tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate (referred to herein as Substrate-1 ).

The 2-amino-6-fluoropyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., c-Met, ALK inhibitors) due to the fluorine atom’s ability to modulate metabolic stability and lipophilicity. However, this substrate presents a specific chemoselectivity challenge: the competing nucleophilic aromatic substitution (SNAr) of the labile C6-fluorine atom versus the desired oxidative addition at the C5-bromine.

This guide provides a self-validating protocol using Third-Generation Buchwald Precatalysts (Pd G3) and weak carbonate bases to ensure >95% chemoselectivity for the C–N coupling product.

Substrate Analysis & Mechanistic Strategy

The Chemoselectivity Challenge

Substrate-1 possesses three distinct reactive sites. Understanding their electronic interplay is critical for reaction design:

-

C5-Bromine (Target): The site of oxidative addition. The electron-withdrawing nature of the adjacent C6-Fluorine actually activates this position for Pd(0) insertion, making it more reactive than a standard bromopyridine.

-

C6-Fluorine (Hazard): Located ortho to the pyridine nitrogen and ortho to the bromine. This position is highly electrophilic. Strong bases (e.g., NaOtBu, LiHMDS) or small, hard nucleophiles can trigger SNAr here, resulting in defluorination or polymerization.

-

C2-Boc-Amine (Modulator): The carbamate protects the C2-amine, preventing catalyst poisoning. However, it also renders the ring slightly more electron-rich than a naked pyridine, requiring a highly active ligand.

Strategic Catalyst & Base Selection

To bypass the SNAr trap, we utilize a system that accelerates the Reductive Elimination step of the catalytic cycle while maintaining a non-nucleophilic environment.

-

Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines).

-

Why: These bulky, electron-rich biarylphosphine ligands facilitate oxidative addition into the hindered C5-Br bond and prevent the formation of stable (unreactive) Pd-pyridine dimers.

-

-

Base: Cesium Carbonate (Cs₂CO₃) .

-

Why: Unlike alkoxide bases (NaOtBu), carbonate is too weak to trigger SNAr at the C6-F position at standard temperatures (80–100 °C) but sufficiently basic to deprotonate the amine-Pd complex.

-

Visualizing the Pathway (Graphviz)

The following diagram maps the kinetic competition between the desired coupling and the undesired side reactions.

Figure 1: Kinetic competition between Pd-catalyzed coupling (Green path) and SNAr defluorination (Red path).

Experimental Protocol

Materials Checklist

| Component | Reagent | Equiv. | Role |

| Substrate | tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate | 1.0 | Electrophile |

| Nucleophile | Amine (e.g., Morpholine, Aniline derivative) | 1.2 | Coupling Partner |

| Catalyst | RuPhos Pd G3 (CAS: 1445085-55-1) | 0.02 - 0.05 | Precatalyst |

| Base | Cs₂CO₃ (Anhydrous, granular) | 2.0 - 3.0 | Base |

| Solvent | 1,4-Dioxane (Anhydrous) | 0.1 - 0.2 M | Solvent |

Step-by-Step Methodology

Pre-Reaction Note: Ensure all glassware is oven-dried. Although Pd G3 precatalysts are air-stable, the active catalytic cycle is oxygen-sensitive.

-

Charge Solids:

-

To a reaction vial equipped with a magnetic stir bar, add Substrate-1 (1.0 equiv), Cs₂CO₃ (2.5 equiv), and RuPhos Pd G3 (2.0 mol%).

-

Tip: If the amine nucleophile is a solid, add it now.

-

-

Inert Atmosphere:

-

Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane via syringe.

-

If the amine is a liquid, add it now (1.2 equiv).

-

-

Degassing (Critical):

-

Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent).

-

Why: Removing dissolved oxygen prevents oxidation of the phosphine ligand, which is the primary cause of stalled reactions in pyridine couplings.

-

-

Reaction:

-

Place the vial in a pre-heated block at 85 °C .

-

Stir vigorously (800+ RPM). The insoluble base must be well-suspended.

-

Monitor by LCMS at 2 hours.

-

Endpoint: Look for consumption of bromide (M+H of substrate) and appearance of product.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (Silica).

-

Note: Aminopyridines can streak. Use a solvent system containing 1% Et₃N or 1% MeOH/NH₃ if streaking occurs.

-

Experimental Workflow Diagram

Figure 2: Optimized bench-top workflow for Pd G3 coupling.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Increase catalyst to 5 mol%. Ensure rigorous degassing. Switch to XPhos Pd G3 . |

| Defluorinated Product | SNAr competition. | Base is too strong or Temp is too high. Ensure Cs₂CO₃ is used (not KOtBu). Lower temp to 70°C. |

| Protodehalogenation | Reduction of C-Br to C-H. | Solvent is "wet" (acting as H-source) or reaction is overheating. Use fresh anhydrous dioxane. |

| Boc-Deprotection | Thermal/Acidic instability. | Unlikely with Cs₂CO₃. Ensure temp does not exceed 100°C. |

References

-

RuPhos/XPhos Precatalyst Development

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Chemical Science2016 , 7, 1921. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[3]

-

-

Selective Fluorination/Functionalization of Pyridines

-

General Buchwald-Hartwig User Guide

- Surry, D. S.; Buchwald, S. L. Chemical Science2011, 2, 27.

-

Substrate Properties (Analogous Structures)

- Data regarding tert-butyl (5-bromo-6-fluoropyridin-2-yl)carbamate and similar 3-halo-2-aminopyridines derived from commercial supplier databases (Sigma-Aldrich/PubChem) to confirm Boc/F stability profiles.

-

(Analogous 6-bromo isomer for physical property verification).

Sources

- 1. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Solvent Engineering for Functionalization of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

Topic: solvent selection for reactions with tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate Content Type: Application Notes and Protocols

Executive Summary & Molecule Profile[1]

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate (CAS: 1150164-73-0) is a high-value "linchpin" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK, BTK). Its utility stems from its orthogonal reactivity:

-

C6-Fluorine: Activated for Nucleophilic Aromatic Substitution (

). -

C5-Bromine: Primed for Pd-catalyzed cross-coupling (Suzuki, Buchwald).

-

N2-Boc Carbamate: Provides solubility and directs lithiation, while masking the amine.

Selecting the correct solvent is not merely about dissolving the solid; it is about controlling the chemoselectivity between the labile fluorine and the reactive bromine, and managing the acidity of the carbamate proton (

Physicochemical Profile & Solubility Matrix

The Boc group transforms the sparingly soluble 2-amino-6-fluoropyridine into a lipophilic species. However, the pyridine nitrogen retains hydrogen-bond accepting (HBA) character.

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Synthesis of starting material, Workup. |

| Ethers | THF, 2-MeTHF, Dioxane | High (>80 mg/mL) | Cross-coupling, Lithiation. |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | |

| Non-Polar | Toluene, Heptane | Moderate (Heating req.) | Crystallization, Non-polar couplings. |

| Protic | MeOH, EtOH, IPA | Moderate to High | Deprotection, mild |

Reaction Module A: Nucleophilic Aromatic Substitution ( )

Target: Displacement of C6-Fluorine by amines or alkoxides. Challenge: The reaction requires a polar environment to stabilize the Meisenheimer complex, but the carbamate proton (NH-Boc) is susceptible to deprotonation by strong bases, creating a competing anionic species that reduces electrophilicity.

Solvent Selection Logic

-

Dipolar Aprotic Solvents (DMSO, NMP, DMF):

-

Mechanism:[1][2][3][4][5] These solvents solvate cations (e.g.,

, -

Recommendation:DMSO is preferred for lower temperature profiles (

). NMP is superior for high-temperature microwave conditions due to thermal stability, though safety concerns (reprotoxic) favor DMSO or Sulfolane in process scale-up.

-

-

Protic Solvents (n-BuOH, t-Amyl alcohol):

Protocol 1: Displacement with Secondary Amines

Self-Validating Step: Monitor the disappearance of the characteristic F-19 NMR signal (

-

Preparation: In a reaction vial, dissolve tert-butyl (5-bromo-6-fluoropyridin-2-yl)carbamate (1.0 equiv) in anhydrous DMSO (

concentration). -

Base/Nucleophile Addition: Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

-

Note: Inorganic bases (

) are less soluble in DMSO; if using them, ensure fine milling or switch to DMF.

-

-

Reaction: Heat to 85°C for 4–6 hours.

-

Checkpoint: If conversion is <50% after 2 hours, increase T to 100°C. The Boc group is stable in DMSO up to ~120°C for short durations.

-

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMSO). Dry organic phase over

.[1][7][8]

Reaction Module B: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Functionalization of C5-Bromine. Challenge: Catalyst poisoning by the pyridine nitrogen and potential interference from the carbamate anion if strong bases are used.

Solvent Selection Logic

-

Dioxane/Water (4:1): The "Gold Standard." The water component dissolves inorganic bases (

, -

Toluene/Water: Used when the substrate is highly lipophilic. Often requires phase transfer catalysts (e.g., TBAB).

-

Green Alternative (2-MeTHF): 2-Methyltetrahydrofuran is derived from biomass, separates easily from water (unlike Dioxane), and forms an azeotrope for water removal.

Protocol 2: Suzuki Coupling in Green Solvent (2-MeTHF)

Authoritative Note: This protocol utilizes a biphasic system to manage the solubility of the boronic acid and the base.

-

Charge: To a reaction vessel, add:

-

Substrate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

- (0.05 equiv) - Robust catalyst for heteroaryl bromides.

- (3.0 equiv)

-

-

Solvation: Add 2-MeTHF and Water (ratio 3:1) to achieve

.-

Degassing: Sparge with Argon for 10 minutes. Oxygen inhibits the catalytic cycle.

-

-

Reaction: Heat to 75°C (internal temp) for 8–12 hours.

-

Workup: Separate layers. The product resides in the upper 2-MeTHF layer. Wash the organic layer with brine.[1][9]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the intended transformation.

Caption: Decision tree for solvent selection based on reaction type and green chemistry requirements.

References

-

Organic Syntheses. Synthesis of tert-Butyl Carbamates. (General procedure for Boc protection of amines). Available at: [Link]

-

Myers, A. G. The Suzuki Reaction - Chem 115 Handout. Harvard University. (Mechanistic insights into biphasic solvent systems). Available at: [Link]

- Google Patents.Patent US20060116519A1: Synthesis of aminopyridine intermediates. (Specific examples of Boc-aminopyridine handling).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

Executive Summary & Chemical Context

Target Molecule: tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate Core Challenge: The synthesis of this intermediate is complicated by the electronic nature of the pyridine ring. The presence of the electron-withdrawing fluorine (C6) and bromine (C5) atoms significantly reduces the nucleophilicity of the C2-amine, making standard Boc-protection sluggish. Conversely, forcing conditions often lead to the formation of the unstable bis-Boc byproduct or isocyanate degradation.

This guide provides two validated protocols: a Standard Catalytic Method for general scale-up and a High-Performance Anionic Method for deactivated batches.

Standard Operating Procedures (SOPs)

Method A: The Catalytic Route (Standard)

Best for: Routine synthesis, moderate scale (1g – 50g).

Reaction Logic: Uses DMAP as a nucleophilic catalyst to activate Boc₂O, compensating for the poor nucleophilicity of the aminopyridine.

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2-Amino-5-bromo-6-fluoropyridine | 1.0 | Limiting Reagent |

| Boc₂O (Di-tert-butyl dicarbonate) | 1.2 – 1.5 | Electrophile |

| Et₃N (Triethylamine) | 1.5 | Proton Scavenger |

| DMAP | 0.1 – 0.2 | Nucleophilic Catalyst |

| DCM or THF | [0.2 M] | Solvent |

Protocol:

-

Dissolution: Charge the aminopyridine, Et₃N, and DMAP into DCM (dichloromethane) at 0°C.

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hex/EtOAc 4:1).

-

Quench: Wash with 1N HCl (to remove DMAP/Et₃N), then sat. NaHCO₃.

-

Purification: Crystallization from Hexane/EtOAc is preferred over column chromatography for scale.

Method B: The Anionic Route (High Performance)

Best for: Stubborn substrates, low conversion issues, or high-throughput optimization.

Reaction Logic: Pre-deprotonation with a strong base (NaHMDS/LiHMDS) creates the highly nucleophilic pyridyl anion, which reacts instantly with Boc₂O. This bypasses the low nucleophilicity issue entirely.

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Starting Material | 1.0 | Limiting Reagent |

| NaHMDS (1M in THF) | 2.0 – 2.2 | Strong Base |

| Boc₂O | 1.1 | Electrophile |

| THF (Anhydrous) | [0.15 M] | Solvent |

Protocol:

-

Deprotonation: Cool a solution of aminopyridine in anhydrous THF to -78°C under N₂.

-

Base Addition: Add NaHMDS dropwise. The solution will likely turn deep yellow/orange (anion formation). Stir for 30 mins at -78°C.

-

Electrophile: Add Boc₂O (in THF) dropwise.

-

Completion: Stir 30 mins at -78°C, then allow to warm to 0°C. Quench immediately with sat. NH₄Cl.[4]

-

Critical Note: Do not let this sit at RT too long before quenching to avoid rearrangement.

-

Visual Workflow & Logic

Figure 1: Decision logic for selecting the synthetic route and managing the common Bis-Boc impurity.

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion using Method A. Adding more Boc₂O doesn't help. Why?

Diagnosis: The reaction has reached equilibrium or the catalyst is deactivated. The fluorine at C6 creates a "push-pull" electronic effect that renders the amine stubborn. Solution:

-

Switch to Method B (Anionic): This forces the reaction by deprotonation.

-

Heat is NOT the answer: Heating >40°C often degrades the Boc group or promotes isocyanate formation.

-

Catalyst Boost: Ensure your DMAP is fresh. You can increase DMAP to 0.5 eq, but monitor for Bis-Boc formation.

Q2: I have >30% bis-Boc product (di-protected amine). Is the batch ruined?

Diagnosis: Bis-Boc formation is common with electron-deficient anilines/pyridines when using DMAP. The Fix (Salvage Protocol): You do not need to discard the batch. The second Boc group is much more labile (unstable) than the first.

-

Dissolve the crude mixture (Mono + Bis) in MeOH.

-

Add 2.0 eq of NaOH (or K₂CO₃).

-

Heat to 50°C for 1–2 hours.

-

Result: The bis-Boc converts selectively back to the mono-Boc product. Work up as normal.

Q3: The product is oiling out during crystallization. How do I get a solid?

Diagnosis: Residual Boc₂O or solvent impurities. Solution:

-

Trituration: Dissolve the oil in a minimum amount of Et₂O or MTBE. Add Hexane dropwise until cloudy. Cool to -20°C.

-

Seed Crystal: If you have any solid from a previous batch, add a speck.

-

Removal of Boc₂O: If excess Boc₂O is the oil, wash the crude solid with cold Pentane (Boc₂O is soluble in pentane; the carbamate is usually less so).

Q4: Can I use the Curtius Rearrangement instead?

Answer: Yes, if you start with 5-bromo-6-fluoropicolinic acid .

-

Workflow: Acid

Acyl Azide (DPPA) -

Pros: Avoids the nucleophilicity issue of the amine.

-

Cons: DPPA is explosive/hazardous; requires careful thermal control. Only recommended if the amine starting material is unavailable.

References

-

Preparation of tert-butyl (5-bromo-4-methylpyridin-3-yl)(ethyl)carbamate. (Analogous Chemistry). US Patent 2006/0116519 A1. (Describes the DMAP/Boc₂O route for brominated pyridines).

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. (Demonstrates Et₃N/DMAP conditions for heterocyclic amines). Kamaljit Singh et al.[5]

-

Selective Thermal Deprotection of N-Boc Protected Amines. (Bis-Boc to Mono-Boc conversion strategies). Journal of Organic Chemistry.

-

Boc Protection of Aminopyridine. (Patent describing specific solvent/base combinations for aminopyridines).[7] CN102936220B.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciforum.net [sciforum.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

Technical Support Center: Purification of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate by Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate. Here, we address common challenges and provide robust, field-tested solutions to ensure the successful isolation of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the column chromatography of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate?

A1: The primary challenge lies in the compound's polarity and its potential for peak tailing on standard silica gel. The pyridine nitrogen can interact with acidic silanol groups on the silica surface, leading to poor peak shape and co-elution with impurities.[1]

Q2: How do I select an appropriate solvent system for the purification?

A2: An effective starting point is a solvent system of ethyl acetate and hexanes. The polarity can be gradually increased by raising the percentage of ethyl acetate. For this particular compound, a gradient of 20% to 50% ethyl acetate in hexanes has been shown to be effective.[2]

Q3: My compound is not moving from the baseline, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it. Consider adding a more polar solvent like methanol to your mobile phase. A small percentage of methanol (1-5%) can significantly increase the eluting power. Alternatively, for highly polar compounds, a reverse-phase chromatography approach might be more suitable.[3][4]

Q4: I am observing significant peak tailing. How can this be resolved?

A4: Peak tailing is often due to the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v). TEA will compete for the active sites on the silica, leading to more symmetrical peaks.[4]

Q5: Is tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate stable on silica gel?

A5: While many carbamates are stable, some can be sensitive to the acidic nature of silica gel, potentially leading to the cleavage of the Boc protecting group.[5] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[3] If instability is observed, consider using deactivated silica or an alternative stationary phase like alumina.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor Separation/Co-elution | - Inappropriate solvent system- Column overloading- Improper column packing | - Optimize the solvent system using TLC. Test various ratios of hexanes and ethyl acetate. Consider a shallow gradient elution.- Ensure the sample load is not more than 1-5% of the silica gel weight.- Repack the column carefully, ensuring a homogenous and well-settled bed.[6] |

| Broad Peaks/Peak Tailing | - Strong interaction with silica gel- Presence of acidic impurities in the mobile phase | - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to block active silanol sites.[1][4]- Use high-purity solvents for the mobile phase. |

| Compound Not Eluting | - Mobile phase is not polar enough- Compound may have degraded on the column | - Gradually increase the polarity of the mobile phase. A small amount of methanol can be added.- Consider switching to a reverse-phase column if the compound is highly polar.[3][7]- Test for compound stability on silica gel using a 2D TLC experiment.[3] |

| Low Recovery | - Compound degradation on silica- Irreversible adsorption to the stationary phase- Compound is too volatile | - Use deactivated silica gel or an alternative stationary phase like alumina.[3]- Elute with a stronger solvent system at the end of the purification to wash the column.- Concentrate fractions at a lower temperature to prevent loss of the product.[8] |

| Cracked or Channeled Column Bed | - Improper packing technique- Running the column dry | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[6]- Add a layer of sand on top of the silica to prevent disturbance when adding the mobile phase. |

Experimental Workflow and Protocols

Visualizing the Workflow

Caption: A streamlined workflow for the column chromatography purification process.

Step-by-Step Protocol

1. Thin-Layer Chromatography (TLC) Analysis:

-

Objective: To determine the optimal solvent system for separation.

-

Procedure:

-

Dissolve a small amount of the crude tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a mixture of ethyl acetate and hexanes. Start with a 20:80 (v/v) mixture and adjust as necessary to achieve an Rf value of approximately 0.3 for the target compound.

-

Visualize the spots under UV light (254 nm).

-

2. Column Preparation:

-

Objective: To pack a silica gel column for purification.

-

Procedure:

-

Select an appropriate size glass column and add a small plug of cotton or glass wool to the bottom.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined by TLC.

-

Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[6]

-

Add another layer of sand on top of the silica bed.

-

Equilibrate the column by running the initial mobile phase through it until the bed is stable and no air bubbles are present.

-

3. Sample Loading:

-

Objective: To apply the crude sample to the column.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

-

Carefully add the sample to the top of the column.[6]

-

4. Elution and Fraction Collection:

-

Objective: To separate the components of the mixture and collect the pure product.

-

Procedure:

-

Begin eluting with the initial mobile phase.

-

If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

-

Collect fractions of a consistent volume.

-

Monitor the elution process by TLC analysis of the collected fractions.

-

5. Product Isolation:

-

Objective: To obtain the purified solid compound.

-

Procedure:

-

Combine the fractions that contain the pure product, as determined by TLC.

-

Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the compound's potential volatility.[8]

-

Dry the resulting solid under high vacuum to remove any residual solvent.

-

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common column chromatography issues.

References

-

University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

-

LCGC North America. Retaining Polar Compounds. Available at: [Link]

-

Journal of Chromatographic Science. Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Available at: [Link]

-

Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

-

Chromatography Forum. Method for pyridine amine derivative. Available at: [Link]

-

Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Royal Society of Chemistry. Covalent assembly of ultrathin polymer nanocapsules to mimic a multienzyme-cascade antioxidative system - Supporting Information. Available at: [Link]

-

Carl ROTH. Instructions for use. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

Princeton University. Supplementary Materials for. Available at: [Link]

-

PubChem. tert-Butyl (5-fluoropyridin-2-yl)carbamate. Available at: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

-

PubChem. Tert-butyl (6-bromopyridin-2-YL)carbamate. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

PubChemLite. Tert-butyl n-(5-bromo-3-chloropyridin-2-yl)carbamate. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Chromatography [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Troubleshooting Low Reactivity of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

Welcome to the technical support center for tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of this versatile building block, particularly in palladium-catalyzed cross-coupling reactions. Here, we synthesize fundamental principles with field-proven insights to help you troubleshoot common issues and optimize your synthetic routes.

Understanding the Substrate: An Analysis of Reactivity

The reactivity of the C5-bromine atom in tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate is governed by a complex interplay of electronic and steric effects from its substituents. Understanding these influences is the first step in effective troubleshooting.

-

Electronic Effects: The pyridine ring is inherently electron-deficient. This deficiency is significantly amplified by the strongly electron-withdrawing fluorine atom at the C6 position. This inductive effect lowers the electron density across the ring, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst— a critical step in most cross-coupling reactions[1]. However, the tert-butoxycarbonyl (Boc) protected amine at the C2 position can act as a mild electron-donating group through resonance, partially counteracting the electron-withdrawing effects. This electronic push-pull dynamic can complicate reaction outcomes.

-

Steric Hindrance & Catalyst Coordination: The Boc-carbamate group is sterically bulky. While not directly adjacent to the bromine, its presence at the C2 position can influence the approach of the bulky palladium catalyst complex. Furthermore, the pyridine nitrogen and the adjacent carbamate oxygen can act as potential coordination sites for the palladium catalyst, which may sequester the catalyst and inhibit the desired catalytic cycle[2].

Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the handling and reactivity of this substrate.

Q1: Why is the bromine on my carbamate seemingly unreactive in standard Suzuki coupling conditions?

A1: The term "unreactive" is often a sign of suboptimal reaction conditions rather than inherent inertness. The pyridine nitrogen can coordinate to the palladium catalyst, potentially hindering the catalytic cycle[2]. Additionally, the electron-deficient nature of the ring, while activating for oxidative addition, requires a carefully chosen, electron-rich ligand on the palladium to facilitate this step effectively. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

Q2: Can the Boc protecting group be cleaved under typical cross-coupling conditions?

A2: The Boc group is generally stable to the basic conditions used in many cross-coupling reactions, such as those employing K₂CO₃, Cs₂CO₃, or K₃PO₄. However, it is sensitive to strong acids and can also be thermally labile at very high temperatures (often above 100-110°C)[1][3]. If your reaction requires prolonged heating at high temperatures, monitor for potential deprotection. The use of strong bases like NaOtBu should also be approached with caution, although it is often tolerated.

Q3: How does the fluorine atom at the C6 position affect the reaction?

A3: The ortho-fluoro substituent has a powerful electron-withdrawing inductive effect, which generally accelerates the rate-limiting oxidative addition step in palladium-catalyzed couplings[4]. This makes the C-Br bond more electrophilic and prone to reaction with the Pd(0) catalyst. However, it also deactivates the ring towards other potential side reactions.

Q4: Is it necessary to degas the reaction mixture?

A4: Absolutely. Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen. Failure to properly degas the solvent and purge the reaction vessel with an inert gas (like argon or nitrogen) is a very common cause of reaction failure, leading to catalyst deactivation and low yields.

Troubleshooting Guide: Common Problems & Solutions

This section provides a problem-oriented approach to resolving common experimental failures.

Problem 1: Low to No Conversion in Suzuki-Miyaura Coupling

You've set up your Suzuki reaction with a standard boronic acid, Pd(PPh₃)₄, and Na₂CO₃ in dioxane/water, but you observe only starting material after several hours at 80-90 °C.

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

-

Re-evaluate Your Catalyst System: For electron-deficient heteroaryl bromides, traditional catalysts like Pd(PPh₃)₄ are often insufficient.

-

Action: Switch to a more active, pre-formed palladium(II) pre-catalyst that readily generates the active Pd(0) species. Modern Buchwald-type biarylphosphine ligands are essential here. These ligands are both bulky and electron-rich, which promotes the crucial oxidative addition and reductive elimination steps[5][6].

-

Recommendation: Screen catalysts such as XPhos Pd G3 or SPhos Pd G2 . These have demonstrated broad utility for challenging substrates[6].

-

-

Optimize the Base: The base plays a critical role in activating the boronic acid for transmetalation. For heteroaryl substrates, stronger bases are often required.

-

Solvent and Temperature: Aqueous solvent systems are not always optimal. Anhydrous conditions can sometimes prevent boronic acid decomposition and other side reactions.

-

Action: Switch to an anhydrous polar aprotic solvent.

-

Recommendation: Try 1,4-dioxane , DME , or toluene . Concurrently, consider increasing the reaction temperature to 100-110 °C .

-

| Parameter | Initial Condition (Low Yield) | Recommended Optimization Steps |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3, SPhos Pd G2, Pd(OAc)₂/XPhos |

| Base | Na₂CO₃ | K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O | Anhydrous Dioxane, Toluene, DME |

| Temperature | 80-90 °C | 100-110 °C |

Problem 2: Significant Hydrodehalogenation (Debromination) Observed

Your reaction shows partial conversion, but a major byproduct is the debrominated starting material, tert-Butyl (6-fluoropyridin-2-yl)carbamate.

Hydrodehalogenation (HDB) is a common side reaction in palladium catalysis. It typically occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H can then react with the aryl bromide starting material in a competing cycle to replace the bromine with hydrogen[9][10]. Sources of the hydride can include water, alcohols, amines, or even the phosphine ligands themselves under certain conditions.

Caption: Troubleshooting Hydrodehalogenation (HDB).

-

Ensure Anhydrous Conditions: If using an alcohol or water as a solvent or co-solvent, it can be a source of the hydride.

-

Action: Switch to a rigorously dried, anhydrous aprotic solvent like toluene or dioxane. Ensure your base is also anhydrous (e.g., by drying K₃PO₄ in an oven).

-

-

Accelerate the Desired Reaction: HDB is a competing pathway. If the desired cross-coupling is slow, HDB has more time to occur.

-

Action: Increase the rate of the productive catalytic cycle.

-

Recommendation: Use a more active ligand system (e.g., XPhos , SPhos ) that promotes faster oxidative addition and reductive elimination[6]. Increasing the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) can also help outpace the HDB side reaction.

-

-

Ligand Choice: Some phosphine ligands are more prone to generating hydrides than others.

-

Action: If HDB persists with a particular ligand, screen other ligands from the same class or a different class (e.g., N-heterocyclic carbenes, NHCs).

-

Problem 3: Low Yield in Buchwald-Hartwig Amination

You are attempting to couple a primary or secondary amine and observe low conversion, starting material decomposition, or complex mixtures.

Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and the nature of the amine nucleophile[4][11]. Potential issues include:

-

Catalyst Inhibition: The amine starting material or product can coordinate strongly to the palladium center and inhibit catalysis.

-

Incorrect Base: The base must be strong enough to deprotonate the amine (or the palladium-amine adduct) but not so strong that it causes substrate decomposition[10].

-

Ligand Incompatibility: The ligand must be sterically and electronically matched to the substrate and amine to facilitate the key steps of the catalytic cycle[12].

-

Base and Ligand Screening is Critical: There is no single universal condition for Buchwald-Hartwig aminations.

-

Action: Perform a systematic screen of bases and ligands.

-

Base Recommendations: For primary and secondary alkyl amines, a strong, non-nucleophilic base is typically required. LHMDS or NaOtBu are common first choices[10]. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, often requiring higher temperatures.

-

Ligand Recommendations: For this electron-deficient substrate, bulky, electron-rich biarylphosphine ligands are paramount. Screen ligands like RuPhos , BrettPhos , or XPhos [12]. Often, specific ligands are recommended for primary vs. secondary amines.

-

-

Consider Temperature Effects: For some amine couplings, particularly with Boc-protected amines, lower temperatures can surprisingly improve yields by preventing side reactions[2].

-

Action: If high temperatures (90-110 °C) give complex mixtures, try running the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.

-

| Parameter | Recommendation for Primary Amines | Recommendation for Secondary Amines |

| Pre-catalyst/Ligand | BrettPhos Pd G3, Pd₂(dba)₃/BrettPhos | RuPhos Pd G3, Pd₂(dba)₃/RuPhos, XPhos Pd G4 |

| Base | LHMDS, NaOtBu | NaOtBu, K₃PO₄ |

| Solvent | Toluene, Dioxane | Toluene, Dioxane |

| Temperature | 60-100 °C | 80-110 °C |

Experimental Protocols: Recommended Starting Points

The following protocols are not definitively optimized for this specific substrate but are based on successful reactions with structurally and electronically similar compounds[5][13]. They serve as excellent, evidence-based starting points for your optimization.

Protocol 1: Suzuki-Miyaura Coupling (General Conditions)

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

To an oven-dried reaction vial, add tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate (1.0 equiv), the desired arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

-

Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 equiv).

-

Seal the vial with a septum, and purge with argon for 10 minutes.

-

Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution) via syringe.

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography.

Protocol 2: Sonogashira Coupling (Based on a close analog)

This protocol is adapted from a successful Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine[13].

Step-by-Step Methodology:

-

To a reaction flask, add tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate (1.1 equiv), Pd(PPh₃)₄ (0.15 equiv), and CuI (0.3 equiv).

-

Seal the flask and purge with argon.

-

Add a degassed mixture of THF and Et₃N (2:1 v/v) to dissolve the solids.

-

Degas the resulting solution with a stream of argon for 5 minutes.

-

Add the terminal alkyne (1.0 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture, and purify directly by silica gel chromatography.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.

- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.

- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of the American Chemical Society, 126(49), 15974–15982.

-

Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]

- Dent, T. J. (2018). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI. Retrieved from [Link]

-

Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Chemistry – An Asian Journal, 13(17), 2418-2422. Available at: [Link]

- Hooper, A., Zambon, A., & Springer, C. J. (n.d.). Supplementary Information: A novel protocol for the one-pot borylation/Suzuki reaction. The Institute of Cancer Research.

- Lejava, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.

- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1361.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

- U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Saklani, D. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora.

- Reddit r/Chempros community discussion. (2024). How to approach choosing reaction conditions for Suzuki? Reddit.

-

Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Carbamates and Sulfamates. Organic Syntheses. Available at: [Link]

- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

- Van der Pijl, F., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 21(6), 753.

- Sherborne, G., et al. (2017). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases [Data set].

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- Polynski, M. V., et al. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. Chemical Science, 15(26), 9861-10250.

- Al-Masum, M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(56), 32537-32565.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

- Nolan, S. P., & Organ, M. G. (Eds.). (2017).

- Kolis, S. P., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 21(2), 227-232.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.

- Pérez-Temprano, M. H., et al. (2012). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Journal of the American Chemical Society, 134(30), 12512–12515.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

- Rosen, B. M., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(18), 6236–6237.

- Doyle Group, UCLA. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. UCLA Chemistry.

- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1013–1016.

- Chen, X., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 834–845.

- Reddit r/Chempros community discussion. (2020). Suzuki vs. Hartwig-Buchwald. Reddit.

- Stanforth, S. P. (1998). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 54(3-4), 263-303.

- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands. Sigma-Aldrich.

- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2008). Journal of Organic Chemistry, 73(17), 6857–6860.

- Gandeepan, P., & Ackermann, L. (2021). The ortho effect in directed C–H activation. Chemical Science, 12(10), 3469-3480.

- BRIDP: A New Phosphine Ligand for Palladium-Catalyzed Cross-Coupling Reactions. (2011). Chemical & Pharmaceutical Bulletin, 59(12), 1509-1527.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Reactions in the Coupling of 5-Bromo-6-Fluoropyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the palladium-catalyzed cross-coupling of 5-bromo-6-fluoropyridine derivatives. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to overcome common synthetic hurdles.

Section 1: General FAQs - Understanding the Substrate's Reactivity

This section addresses the inherent chemical properties of the 5-bromo-6-fluoropyridine scaffold and the common side reactions that arise from its unique electronic nature.

Q1: What makes the 5-bromo-6-fluoropyridine scaffold particularly challenging for cross-coupling reactions?

A: The 5-bromo-6-fluoropyridine system presents a unique set of challenges due to the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen and the fluorine atom are both strongly electron-withdrawing, which significantly influences the reactivity of the C-Br bond.[1]

-

Increased Electrophilicity: The electron-deficient nature of the ring makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, which is generally favorable.[2][3]

-

Catalyst Inhibition: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can poison the catalyst by occupying a coordination site needed for the catalytic cycle to proceed, leading to catalyst deactivation and lower yields.[4]

-

Proneness to Side Reactions: The activated nature of the ring can also make it more susceptible to undesired side reactions, such as hydrodebromination (reduction of the C-Br bond).[5][6]

Q2: What are the most common side reactions I should be aware of?

A: When working with 5-bromo-6-fluoropyridine derivatives, several side reactions can compete with your desired transformation, reducing yield and complicating purification.

-

Hydrodebromination (or Dehalogenation): This is often the most significant side reaction, where the bromine atom is replaced by a hydrogen atom.[5][6] This can be caused by various factors, including the presence of protic impurities (like water), the choice of base, or a slow transmetalation step that allows for competing reduction pathways.[5][6]

-

Homocoupling: This side reaction can occur with either the pyridine starting material (forming a bipyridine) or the coupling partner (e.g., boronic acid in Suzuki coupling, forming a biaryl).[4] It is often promoted by the presence of oxygen, which can lead to catalyst decomposition and the formation of Pd(II) species that facilitate this undesired pathway.[4]

-

Protodeborylation (in Suzuki Coupling): The boronic acid coupling partner can react with a proton source to be converted back to the corresponding arene, effectively removing it from the reaction mixture and lowering the yield of the desired product.

-

Glaser Coupling (in Sonogashira Coupling): In traditional Sonogashira reactions that use a copper co-catalyst, the terminal alkyne can undergo oxidative homocoupling to form a 1,3-diyne byproduct.[7][8][9]

Section 2: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, its application to 5-bromo-6-fluoropyridine derivatives requires careful optimization to avoid the pitfalls mentioned above.

Q3: My Suzuki coupling is giving me a low yield and a significant amount of the hydrodebrominated pyridine. How can I fix this?

A: This is a classic problem indicating that the rate of the desired cross-coupling is not sufficiently outcompeting the undesired reduction pathway. Here’s a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Suzuki Coupling

Caption: Troubleshooting workflow for Suzuki coupling.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of 5-bromo-6-fluoropyridines

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Advantage |

| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O | 80-100 | Bulky, electron-rich ligands accelerate reductive elimination, minimizing hydrodebromination.[5][6] |

| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | A classic, often effective system, but may be prone to side reactions with challenging substrates. |

| XPhos Pd G2/G3 | (integral) | Cs₂CO₃ | THF or Dioxane | 60-100 | Pre-catalysts offer excellent reliability and high activity, often at lower temperatures.[6] |

Optimized Protocol for Suzuki Coupling

This protocol is a robust starting point for the coupling of a generic 5-bromo-6-fluoropyridine derivative with an arylboronic acid.

-

Reagent Preparation: To an oven-dried reaction vessel, add the 5-bromo-6-fluoropyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

-

Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).[5]

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[5]

Section 3: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is essential for installing C-N bonds, a crucial step in the synthesis of many pharmaceutical agents.

Q4: My Buchwald-Hartwig amination is sluggish and gives a complex mixture of products. What should I try?

A: Sluggish reactions and complex product mixtures in Buchwald-Hartwig aminations of this substrate often point to issues with the catalyst system or the base. The reactivity of aryl bromides in this reaction is generally very good, often better than aryl iodides which can cause catalyst inhibition.[10]

Catalytic Cycle and Points of Failure

Caption: Buchwald-Hartwig cycle and common failure points.

Q5: Which ligand and base combination is best for coupling amines to 5-bromo-6-fluoropyridine?

A: The choice is highly dependent on the amine nucleophile. However, modern biarylphosphine ligands are generally superior. Strong bases like sodium tert-butoxide are common, but weaker bases can be effective and may be necessary for base-sensitive substrates.[10][11]

Table 2: Ligand and Base Selection Guide for Buchwald-Hartwig Amination

| Nucleophile Class | Recommended Ligand | Recommended Base | Solvent | Notes |

| Primary Aliphatic Amines | RuPhos, XPhos | NaOtBu, LHMDS | Toluene, Dioxane | These ligands are highly active for this class of amine.[11] |

| Secondary Aliphatic Amines | BrettPhos, JohnPhos | NaOtBu | Toluene, THF | Sterically hindered ligands are often required to promote reductive elimination.[11] |

| Aryl Amines & Heteroaryls | XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane | Weaker bases are often sufficient and can improve functional group tolerance.[10] |

| Amides, Carbamates | tBuBrettPhos | K₂CO₃, K₃PO₄ | Toluene | These are challenging nucleophiles requiring highly active catalyst systems.[12] |

Optimized Protocol for Buchwald-Hartwig Amination

-

Setup: To an oven-dried reaction vessel, add the 5-bromo-6-fluoropyridine derivative (1.0 equiv) and the chosen palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.3 equiv), the base (e.g., NaOtBu, 1.2-1.5 equiv), and anhydrous, degassed solvent (e.g., Toluene).

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate for purification.

Section 4: Troubleshooting Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes. Success with 5-bromo-6-fluoropyridine hinges on managing the reactivity of the alkyne and preventing catalyst deactivation.

Q6: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser) byproduct. What's the cause and solution?